(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone
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Overview
Description
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone is a chemical compound that has garnered attention due to its unique structure and potential applications in various scientific fields. This compound features a piperidine ring, a morpholine ring, and a methoxypyrazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the introduction of the methoxypyrazine group. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Morpholine Ring: This step may involve the reaction of diethanolamine with suitable reagents.
Introduction of Methoxypyrazine Group: This can be done through nucleophilic substitution reactions where the methoxypyrazine moiety is introduced to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxypyrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine moiety instead of a morpholine ring.
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone: Contains a thiophene ring instead of a morpholine ring.
Uniqueness
The uniqueness of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(morpholino)methanone lies in its combination of a piperidine ring, a morpholine ring, and a methoxypyrazine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-21-13-9-16-10-14(17-13)23-12-3-2-4-19(11-12)15(20)18-5-7-22-8-6-18/h9-10,12H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXDVQHUXYMROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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